molecular formula C7H13ClF3N B2739734 cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride CAS No. 30933-74-5

cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2739734
CAS No.: 30933-74-5
M. Wt: 203.63
InChI Key: RCSIEAABDZVSPX-RIHPBJNCSA-N
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Description

cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride: is a chemical compound with the molecular formula C₇H₁₃ClF₃N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the hydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products:

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology

  • Investigated for its potential biological activity.
  • Used in the study of enzyme interactions and metabolic pathways.

Medicine

  • Explored for its potential therapeutic applications.
  • Studied for its effects on various biological targets.

Industry

Mechanism of Action

The mechanism of action of cis-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3-(Trifluoromethyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.

    3-(Trifluoromethyl)cyclohexanone: Contains a ketone group instead of an amine.

    3-(Trifluoromethyl)cyclohexane carboxylic acid: Features a carboxylic acid group.

Uniqueness:

Properties

IUPAC Name

(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSIEAABDZVSPX-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30933-74-5
Record name rac-(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride
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